molecular formula C28H32N2O4 B2836745 6,7-dimethoxy-N-phenyl-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide CAS No. 449765-35-9

6,7-dimethoxy-N-phenyl-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide

Cat. No. B2836745
CAS RN: 449765-35-9
M. Wt: 460.574
InChI Key: UJRCZWROTVQLDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization have been used to synthesize (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .

Scientific Research Applications

Suzuki–Miyaura Coupling

Background: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents.

Indazole Synthesis

Background: Indazoles are heterocyclic compounds with diverse biological activities. Researchers explore various synthetic strategies to access these compounds.

Compound Application: The compound can be utilized in the synthesis of 1H- and 2H-indazoles. Here’s how:

Catalytic Applications in Metal-Organic Frameworks (MOFs)

Background: Metal-organic frameworks (MOFs) are porous materials with applications in catalysis. Researchers investigate their structure, synthesis, and catalytic properties.

Compound Application: The compound might find use within MOFs for catalytic purposes:

properties

IUPAC Name

6,7-dimethoxy-N-phenyl-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O4/c1-19(2)20-10-12-23(13-11-20)34-18-25-24-17-27(33-4)26(32-3)16-21(24)14-15-30(25)28(31)29-22-8-6-5-7-9-22/h5-13,16-17,19,25H,14-15,18H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRCZWROTVQLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-N-phenyl-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide

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